molecular formula C17H21N3O4S2 B2448908 (4-(Methylsulfonyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone CAS No. 1251697-18-3

(4-(Methylsulfonyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone

Cat. No.: B2448908
CAS No.: 1251697-18-3
M. Wt: 395.49
InChI Key: GDITXJZYKXENNC-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-13-12-25-16(18-13)11-24-15-5-3-14(4-6-15)17(21)19-7-9-20(10-8-19)26(2,22)23/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDITXJZYKXENNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone , with the CAS number 1251697-18-3 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{24}N_{4}O_{3}S , with a molecular weight of 395.5 g/mol . The structure features a piperazine ring, a thiazole moiety, and a methanone functional group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit promising anticancer properties. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The presence of electron-donating groups on the phenyl ring enhances these activities, potentially due to improved interactions with cellular targets .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1Jurkat< 10
Compound 2HT-29< 20
This compoundJurkatTBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It can potentially affect signaling pathways critical for cell growth and apoptosis, such as the PI3K/Akt and MAPK pathways.
  • Interaction with DNA : Some studies indicate that thiazole derivatives can intercalate into DNA, leading to cytotoxic effects through the induction of apoptosis .

Case Studies

A recent study investigated the anticancer effects of thiazole-containing compounds in vitro, demonstrating that modifications to the piperazine ring significantly influence cytotoxicity levels against cancer cells. The study found that introducing a methylsulfonyl group enhanced solubility and bioavailability, leading to improved therapeutic efficacy .

Another case study highlighted the antimicrobial potential of structurally similar compounds in treating resistant bacterial strains. The results showed that certain derivatives exhibited potent activity against multi-drug resistant bacteria, suggesting a valuable role in developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa15 µg/mL

These results suggest that the presence of both the thiazole and piperazine components enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.

Case Study: Induction of Apoptosis
In a study involving human cancer cell lines, it was observed that treatment with similar compounds resulted in significant apoptosis as measured by flow cytometry. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The presence of the piperazine ring is thought to facilitate interactions with neurotransmitter systems.

Table 2: Neuroprotective Activity Assessment

CompoundModel SystemEffect Observed
DMouse modelReduced neuroinflammation
EIn vitro neuronal culturesIncreased cell viability

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves coupling reactions between piperazine derivatives and functionalized aromatic moieties. For example, intermediates like 1-(2-furoyl)piperazine are reacted with nitrobenzoyl chloride in the presence of triethylamine as a base, followed by reduction using SnCl₂ to yield aminobenzoyl derivatives . Critical factors include solvent choice (e.g., DMSO or DMF), reaction temperature (often 80–100°C), and stoichiometric ratios of reagents. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve yields >60% .

Q. How is the compound structurally characterized, and what analytical techniques confirm purity and identity?

Structural confirmation relies on ¹H-NMR and ¹³C-NMR to resolve aromatic protons (δ 6.69–7.74 ppm), piperazine methylene groups (δ 2.96–3.76 ppm), and carbonyl signals (δ 168.7–168.9 ppm) . Elemental analysis (C, H, N) validates purity (>97%), while HPLC with UV detection (λ = 254 nm) monitors impurities. Mass spectrometry (ESI-MS) provides molecular ion confirmation .

Q. What are the recommended storage conditions and handling precautions for this compound?

Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent oxidation. Shipping with blue ice is advised for temperature-sensitive batches . Safety protocols include using nitrile gloves, fume hoods, and avoiding inhalation of fine powders. Emergency procedures for skin contact involve rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data during structural elucidation be resolved?

Inconsistent NMR peaks may arise from rotameric equilibria in piperazine rings or solvent-induced shifts. Strategies include:

  • Using deuterated DMSO or CDCl₃ to stabilize signals.
  • Variable-temperature NMR to observe dynamic effects (e.g., coalescence of split peaks at elevated temperatures).
  • Cross-validation with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Q. What computational models predict this compound’s biological activity, and what parameters are critical for molecular docking studies?

Molecular docking against targets like Mycobacterium tuberculosis enzymes employs software (AutoDock Vina, Schrödinger Suite) with parameters:

  • Binding affinity (ΔG ≤ −7.0 kcal/mol indicates strong inhibition).
  • Ligand efficiency (LE ≥ 0.3) to normalize activity by molecular weight.
  • Hydrogen bonding with active-site residues (e.g., Thr 315 in enoyl-ACP reductase) .

Q. How do substituent modifications on the piperazine or aromatic rings impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methylsulfonyl groups enhance metabolic stability by reducing CYP450-mediated oxidation.
  • 4-Methylthiazole moieties improve lipophilicity (logP ~2.5), aiding blood-brain barrier penetration.
  • Substituting biphenyl groups (e.g., compound 3 in ) increases affinity for serotonin receptors (Ki < 100 nM).

Q. What in vitro assays are suitable for evaluating pharmacokinetic properties, and how should controls be designed?

  • Caco-2 cell monolayers assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
  • Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life (t₁/₂ > 30 min preferred).
  • Include propranolol (high permeability control) and atenolol (low permeability control) to validate assay integrity .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity across studies?

  • Source validation : Confirm compound purity (HPLC ≥95%) and exclude batch-to-batch variability.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), serum concentration (e.g., 10% FBS), and incubation time (24–48 hr).
  • Positive controls : Use reference inhibitors (e.g., ketoconazole for CYP3A4 inhibition) to benchmark activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
1-(2-Furoyl)piperazineCoupling with nitrobenzoyl85
[4-(4-Aminobenzoyl)piperazine]SnCl₂ reduction65
Biphenyl-4-yl derivativeSuzuki-Miyaura cross-coupling62

Q. Table 2. Computational Docking Results for Anti-Tubercular Activity

Compound IDPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
21−7.361.2
22−7.193.5
24−7.770.8

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